molecular formula C4H4ClNO2 B1312714 (2-Chlorooxazol-4-YL)methanol CAS No. 706789-06-2

(2-Chlorooxazol-4-YL)methanol

Cat. No.: B1312714
CAS No.: 706789-06-2
M. Wt: 133.53 g/mol
InChI Key: HMMQMGKNKSNKCV-UHFFFAOYSA-N
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Description

(2-Chlorooxazol-4-YL)methanol is an organic compound with the molecular formula C4H4ClNO2. It belongs to the class of oxazole derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a chloro-substituted oxazole ring attached to a methanol group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorooxazol-4-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chloroacetyl chloride with glycine, followed by cyclization to form the oxazole ring. The resulting intermediate is then reduced to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. Advanced techniques such as continuous flow synthesis and catalytic processes may be utilized to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: (2-Chlorooxazol-4-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2-Chlorooxazol-4-YL)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chlorooxazol-4-YL)methanol involves its interaction with specific molecular targets. The chloro group and the oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Uniqueness: (2-Chlorooxazol-4-YL)methanol is unique due to the presence of both a chloro substituent and a methanol group, which confer specific reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

(2-chloro-1,3-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO2/c5-4-6-3(1-7)2-8-4/h2,7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMQMGKNKSNKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463985
Record name (2-CHLOROOXAZOL-4-YL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706789-06-2
Record name 2-Chloro-4-oxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=706789-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-CHLOROOXAZOL-4-YL)METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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